molecular formula C5H10S3 B14715964 2-Methylsulfanyl-1,3-dithiane CAS No. 14758-37-3

2-Methylsulfanyl-1,3-dithiane

Cat. No.: B14715964
CAS No.: 14758-37-3
M. Wt: 166.3 g/mol
InChI Key: ZBNRPLRWMTWWGU-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1,3-dithiane, with the molecular formula C11H14S3 and a CAS Registry Number of 13437318, is a specialized sulfur-containing heterocyclic compound used as a versatile building block in advanced organic synthesis . Compounds of this class are strategically employed in reductive desulfurization protocols and can serve as key carbon-synthons for the assembly of complex molecular frameworks . The 1,3-dithiane moiety is a well-known precursor for umpolung reactivity, allowing it to function as a masked acyl anion equivalent, thereby enabling novel disconnection strategies during retrosynthetic analysis . This reactivity is fundamental to the widely used "linchpin strategy," where such molecules facilitate the sequential connection of multiple fragments in a controlled manner . Beyond its role as an acyl anion equivalent, the traceless removal of sulfur-containing groups via reductive desulfurization is a powerful tool in synthetic chemistry. This reaction, historically performed with reagents like Raney-Nickel, allows sulfur to act as a temporary handle for tuning reactivity and selectivity, which can later be removed to reveal the desired hydrocarbon skeleton . The specific substitution pattern of this compound makes it a valuable intermediate for further functionalization and for the preparation of more complex, target-oriented structures. This product is intended for research applications as a chemical synthon and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14758-37-3

Molecular Formula

C5H10S3

Molecular Weight

166.3 g/mol

IUPAC Name

2-methylsulfanyl-1,3-dithiane

InChI

InChI=1S/C5H10S3/c1-6-5-7-3-2-4-8-5/h5H,2-4H2,1H3

InChI Key

ZBNRPLRWMTWWGU-UHFFFAOYSA-N

Canonical SMILES

CSC1SCCCS1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylsulfanyl 1,3 Dithiane and Functionalized Derivatives

Deprotonation and Alkylation Strategies

The most direct and widely utilized approach for the synthesis of 2-substituted 1,3-dithianes involves the deprotonation of the parent 1,3-dithiane (B146892) at the C2 position, followed by quenching the resulting carbanion with a suitable electrophile. This strategy effectively transforms the otherwise electrophilic carbon of a carbonyl equivalent into a nucleophilic center.

Synthesis via 2-Lithio-1,3-dithiane and Electrophilic Methylsulfenylation

The generation of the 2-lithio-1,3-dithiane anion is a foundational step in dithiane chemistry. This is typically achieved by treating a solution of 1,3-dithiane in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), with a strong organolithium base, most commonly n-butyllithium (n-BuLi). The reaction is generally performed at low temperatures, ranging from -78 °C to 0 °C, to ensure the stability of the lithiated intermediate. researchgate.net

Once formed, the 2-lithio-1,3-dithiane is a potent nucleophile that readily reacts with a wide array of electrophiles. For the specific synthesis of 2-methylsulfanyl-1,3-dithiane, an electrophilic methylsulfenylating agent is employed. Dimethyl disulfide (DMDS) is a common and effective reagent for this purpose. The reaction proceeds via a nucleophilic substitution mechanism, where the dithiane carbanion attacks one of the sulfur atoms of the DMDS molecule, displacing a methanethiolate (B1210775) anion and forming the desired this compound.

The general reaction scheme is as follows:

Deprotonation: 1,3-dithiane is reacted with n-BuLi in THF at low temperature to form 2-lithio-1,3-dithiane.

Electrophilic Quench: The resulting 2-lithio-1,3-dithiane solution is then treated with dimethyl disulfide to yield this compound.

Reagent and Solvent System Optimization for Enhanced Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of the reaction conditions. Several factors, including the choice of base, solvent, temperature, and the nature of the electrophile, play a crucial role.

Base Selection: While n-butyllithium is the most common base for the deprotonation of 1,3-dithiane, other strong bases such as sec-butyllithium (B1581126) or tert-butyllithium (B1211817) can also be used. The choice of base can influence the rate and completeness of the deprotonation. For less acidic substituted dithianes, a stronger base may be required.

Solvent System: Tetrahydrofuran (THF) is the solvent of choice for the formation of 2-lithio-1,3-dithiane due to its ability to solvate the lithium cation and maintain the stability of the organolithium species. The use of co-solvents can also impact the reaction. For instance, the addition of hexamethylphosphoramide (B148902) (HMPA) can increase the reactivity of the lithiated species, although its use is often avoided due to toxicity concerns.

Temperature Control: Maintaining a low temperature throughout the deprotonation and alkylation steps is critical to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent. Temperatures are typically maintained between -78 °C and 0 °C.

Electrophile and Reaction Time: The reactivity of the electrophile influences the reaction time and temperature. For a reactive electrophile like dimethyl disulfide, the reaction is generally rapid, even at low temperatures. A study on the alkylation of 2-lithio-1,3-dithianes with arenesulfonates of primary alcohols demonstrated that benzenesulfonates react efficiently at room temperature to give high yields of 2-alkyl derivatives. organic-chemistry.org This suggests that the reaction conditions can be tailored based on the electrophile's reactivity.

ParameterConditionRationale
Base n-ButyllithiumReadily available and effective for deprotonating 1,3-dithiane.
Solvent Tetrahydrofuran (THF)Good solvating properties for the lithium cation and stable at low temperatures.
Temperature -78 °C to 0 °CMinimizes side reactions and ensures the stability of the lithiated intermediate.
Electrophile Dimethyl disulfideA reactive and specific source for the methylsulfanyl group.

Mechanistic Insights into Dithiane Carbanion Formation and Reactivity

The acidity of the C2 protons of 1,3-dithiane (pKa ≈ 31 in DMSO) is a key factor enabling the formation of the corresponding carbanion. This acidity is attributed to the inductive effect of the two adjacent sulfur atoms and the ability of the sulfur d-orbitals to stabilize the resulting negative charge through delocalization.

The formation of 2-lithio-1,3-dithiane is a standard acid-base reaction. Once formed, the dithiane carbanion exists as a tight ion pair with the lithium cation in solvents like THF. The reactivity of this carbanion is a subject of ongoing study. While many of its reactions can be described by a classical nucleophilic attack (SN2 mechanism), there is evidence to suggest the involvement of single electron transfer (SET) pathways, particularly with certain electrophiles. acs.org

DFT calculations have provided further insight into the reactivity of 2-lithio-1,3-dithianes. These studies support a mechanism for some reactions that begins with the autooxidation of the organolithium dithiane, leading to the formation of a thioester which can then be trapped by another dithiane anion. acs.org This highlights the complex nature of these reactions and the potential for various competing pathways.

Synthesis via Silylated Dithiane Precursors

An alternative and powerful strategy for the synthesis of functionalized dithianes involves the use of silylated dithiane precursors. These reagents offer unique reactivity profiles and can be employed in specialized synthetic transformations such as the Peterson olefination.

Alkylation of 2-Lithio-2-trimethylsilyl-1,3-dithiane

2-Trimethylsilyl-1,3-dithiane (B1293776) serves as a versatile precursor for the generation of a silylated dithiane carbanion. Deprotonation of 2-trimethylsilyl-1,3-dithiane with a strong base like n-butyllithium yields 2-lithio-2-trimethylsilyl-1,3-dithiane. This lithiated species can then react with various electrophiles.

While direct alkylation with a methylsulfenylating agent is less commonly documented for this specific silylated precursor, its reactivity with other electrophiles is well-established. For instance, it reacts with simple nitriles to afford primary aminoketene thioacetals. researchgate.net The primary utility of 2-lithio-2-trimethylsilyl-1,3-dithiane lies in its application in Peterson-type olefination reactions.

Peterson Olefination Pathways for Dithioacetal Formation

The Peterson olefination is a classic method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. wikipedia.org A variation of this reaction, utilizing silylated dithianes, provides an elegant route to ketene (B1206846) dithioacetals, which are valuable synthetic intermediates.

In this context, 2-lithio-2-trimethylsilyl-1,3-dithiane reacts with aldehydes or ketones to form a β-hydroxysilane intermediate. This intermediate can then undergo elimination of trimethylsilanolate to furnish a ketene dithioacetal. The elimination can be promoted by either acidic or basic conditions, which can influence the stereochemical outcome of the resulting alkene. wikipedia.orgorganic-chemistry.org

A particularly useful reagent for this transformation is 2,2-bis(trimethylsilyl)-1,3-dithiane. This stable compound can be used in Peterson olefinations with either a potassium trimethylsilyloxide/tetrabutylammonium (B224687) chloride system or a fluoride (B91410) ion source to promote the formation of the α-silyl carbanion, which then reacts with carbonyl compounds to generate ketene dithioacetals. researcher.life These ketene dithioacetals are versatile intermediates that can be further elaborated into a variety of functional groups.

PrecursorReagentsProductApplication
2-Trimethylsilyl-1,3-dithiane1. n-BuLi2. Aldehyde/KetoneKetene DithioacetalSynthesis of functionalized carbonyl compounds.
2,2-Bis(trimethylsilyl)-1,3-dithianeTMSOK/Bu4NCl or F-, Aldehyde/KetoneKetene DithioacetalVersatile intermediate for further synthetic transformations.

Catalyst-Mediated Dithiane Formation (General Precursors)

The formation of the 1,3-dithiane ring system, a critical step in accessing its derivatives, is most commonly achieved through the thioacetalization of carbonyl compounds with 1,3-propanedithiol (B87085). organic-chemistry.orguwindsor.ca This reaction is typically facilitated by acid catalysis, which activates the carbonyl group toward nucleophilic attack by the thiol. youtube.com

Lewis and Brønsted Acid Catalysis in Thioacetalization

Both Lewis and Brønsted acids are effective catalysts for the thioacetalization reaction. uwindsor.ca Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. organic-chemistry.orgorganic-chemistry.org Lewis acids, like boron trifluoride etherate (BF3·Et2O), zinc chloride (ZnCl2), and various metal triflates (e.g., yttrium, hafnium, praseodymium), coordinate to the carbonyl oxygen to achieve a similar activation. organic-chemistry.orguwindsor.catandfonline.com

The general mechanism involves the initial activation of the carbonyl group by the acid catalyst, followed by nucleophilic attack of one of the thiol groups from 1,3-propanedithiol to form a hemithioacetal. Subsequent acid-catalyzed dehydration and intramolecular cyclization by the second thiol group yields the stable 1,3-dithiane ring. bham.ac.uk A wide array of catalysts have been developed to promote this transformation under mild and efficient conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Catalysts for Thioacetalization of Carbonyl Compounds

Catalyst Type Key Features Reference(s)
Iodine (I2) Lewis Acid Mild conditions, also effective for transthioacetalization. organic-chemistry.org
Yttrium triflate (Y(OTf)3) Lewis Acid Efficient, allows for high chemoselectivity for aldehydes. organic-chemistry.org
Hafnium triflate (Hf(OTf)4) Lewis Acid Mild conditions, tolerates sensitive functional groups. organic-chemistry.org
Tungstophosphoric acid (H3PW12O40) Brønsted Acid Highly selective, effective in solvent-free conditions. organic-chemistry.orgorganic-chemistry.org
Perchloric acid on silica (HClO4-SiO2) Brønsted Acid Extremely efficient, reusable, solvent-free at room temp. organic-chemistry.org

Chemoselective Protection Strategies for Carbonyl Compounds

In molecules containing multiple carbonyl groups or other reactive functionalities, the selective protection of one carbonyl is a significant synthetic challenge. The inherent reactivity difference between aldehydes and ketones often allows for the chemoselective thioacetalization of aldehydes. organic-chemistry.org Aldehydes are electronically more electrophilic and less sterically hindered than ketones, facilitating their preferential reaction under controlled conditions. tandfonline.com

Catalyst choice plays a pivotal role in achieving high chemoselectivity. For instance, yttrium triflate and praseodymium triflate have been reported to be efficient and recyclable catalysts for the chemoselective protection of aldehydes in the presence of ketones. organic-chemistry.org Similarly, tungstate (B81510) sulfuric acid has been shown to exclusively protect benzaldehyde (B42025) while leaving acetophenone (B1666503) untouched under the same conditions. researchgate.net This selectivity allows for the preservation of ketone functionalities while transforming aldehydes into dithianes for subsequent reactions. organic-chemistry.orgresearchgate.net

Derivatization Strategies for this compound Analogues

The 1,3-dithiane moiety is not merely a protecting group; it is a versatile functional group that enables a wide range of synthetic transformations, a concept known as "umpolung" or reactivity inversion. uwindsor.cayoutube.com The parent 1,3-dithiane can be deprotonated at the C2 position with a strong base like n-butyllithium (n-BuLi) to generate a nucleophilic 2-lithio-1,3-dithiane. uwindsor.cabham.ac.ukacs.org This stabilized carbanion is a powerful tool for forming carbon-carbon bonds.

The synthesis of this compound itself is an example of such a derivatization. It can be prepared by reacting the 2-lithio-1,3-dithiane anion with dimethyl disulfide.

Functional Group Interconversions on the Dithiane Ring System

While the dithiane ring itself is generally stable, the substituents at the C2 position are readily manipulated. The C2 proton of a 1,3-dithiane is acidic (pKa ≈ 31) and can be removed by a strong base. bham.ac.ukyoutube.com The resulting lithiated dithiane is a potent nucleophile that reacts with a vast array of electrophiles. bham.ac.ukquimicaorganica.org

This reactivity allows for the introduction of various functional groups at the C2 position, which can then be further modified. For example, reaction of a 2-alkyl-1,3-dithiane with bromine trifluoride (BrF3) can convert the dithiane moiety into a 1,1-difluoromethyl group. organic-chemistry.orgscribd.com Furthermore, electrochemical oxidation provides a mild method to transform 2-substituted dithianes into functionalized orthoesters. organic-chemistry.org

Introduction of Diverse Substituents for Targeted Synthesis

The reaction of 2-lithio-1,3-dithiane derivatives with various electrophiles is a cornerstone of dithiane chemistry, enabling the synthesis of a vast library of analogues. uwindsor.cabham.ac.uk This nucleophilic species can react with:

Alkyl halides: To introduce primary and secondary alkyl chains. organic-chemistry.orgyoutube.com

Carbonyl compounds (aldehydes and ketones): To form α-hydroxyalkyl dithianes. bham.ac.ukscribd.com

Epoxides: To generate γ-hydroxyalkyl dithianes after ring-opening. scribd.com

Acid chlorides and Nitriles: Leading to the formation of dicarbonyl compounds after hydrolysis. scribd.com

This versatility allows for the construction of complex molecules from simple precursors. For instance, the sequential alkylation of 1,3-dithiane—first forming a mono-alkylated derivative, followed by a second deprotonation and reaction with a different electrophile—provides access to unsymmetrical ketones after hydrolysis of the dithiane. bham.ac.ukyoutube.com This powerful strategy is central to the synthesis of functionalized derivatives related to this compound.

Mechanistic Investigations and Reactivity Profiles of 2 Methylsulfanyl 1,3 Dithiane

Nucleophilic Reactivity of the Dithiane Ring and Alkyl Anion Equivalency

The 1,3-dithiane (B146892) ring system is a cornerstone of "umpolung" chemistry, a concept that reverses the normal polarity of a functional group. youtube.comquimicaorganica.org Specifically, the C2 proton of a 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be abstracted by a strong base, such as n-butyllithium (n-BuLi), generating a stabilized carbanion. youtube.com This carbanion, known as a 2-lithio-1,3-dithiane, functions as an acyl anion equivalent, a synthetic tool that allows for the formation of carbon-carbon bonds at a position that would typically be electrophilic in a carbonyl compound. youtube.comresearchgate.netnih.gov The stability of this anion is attributed to the delocalization of the negative charge into the vacant d-orbitals of the adjacent sulfur atoms. researchgate.netscribd.com

This nucleophilic carbanion can then react with a variety of electrophiles, including alkyl halides, epoxides, carbonyl compounds, and nitriles, to form new carbon-carbon bonds. youtube.comscribd.com Subsequent hydrolysis of the resulting substituted 1,3-dithiane, often facilitated by mercury(II) salts, regenerates the carbonyl functionality, yielding aldehydes or ketones. youtube.com This two-step process effectively allows for the "umpolung" of a carbonyl carbon from an electrophilic center to a nucleophilic one.

Electrophilic Reactivity and Additions of Dithiane Derivatives

While renowned for their nucleophilic character upon deprotonation, dithiane derivatives can also exhibit electrophilic reactivity. For instance, 2-trimethylsilyl-1,3-dithiane (B1293776) can undergo Lewis base-catalyzed additions to electrophiles like carbonyl compounds and N-substituted aldimines. nih.gov In this scenario, a Lewis base, such as tetrabutylammonium (B224687) phenoxide, activates the carbon-silicon bond, facilitating the addition of the dithiane moiety to the electrophilic center to produce the corresponding adducts in good to high yields under mild conditions. nih.gov This method is applicable to reactions with ketones possessing α-protons and various N-substituted aldimines. nih.gov

Carbon-Carbon Bond Forming Reactions

The ability of 2-methylsulfanyl-1,3-dithiane and its derivatives to participate in carbon-carbon bond formation is a key feature of their synthetic utility.

Reactions with Carbonyl and Imine Compounds

As mentioned, the lithiated form of 1,3-dithiane readily adds to carbonyl compounds, such as aldehydes and ketones, to form tetrahedral intermediates. scribd.com Subsequent hydrolysis of these adducts yields α-hydroxy carbonyl compounds. scribd.com Similarly, reaction with imines provides a route to β-amino ketones. youtube.com A notable example is the Lewis base-catalyzed addition of 2-trimethylsilyl-1,3-dithiane to carbonyl and imino compounds, which proceeds smoothly to afford the corresponding adducts. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeYield (%)
2-Trimethylsilyl-1,3-dithianeAldehydes/KetonesTetrabutylammonium phenoxideDithiane adductsGood to High
2-Trimethylsilyl-1,3-dithianeN-substituted aldiminesTetrabutylammonium phenoxideDithiane adductsGood to High
2-Lithio-1,3-dithianeAldehydes/Ketones-α-hydroxy carbonyl compounds (after hydrolysis)Good
2-Lithio-1,3-dithianeImines-β-amino ketones (after hydrolysis)-

Coupling Reactions with Alkyl and Aryl Electrophiles

The nucleophilic 2-lithio-1,3-dithiane derivatives react efficiently with a range of electrophiles, including alkyl and aryl halides, to forge new carbon-carbon bonds.

Alkyl Electrophiles: Primary alkyl halides, such as methyl iodide, undergo efficient SN2 alkylation with stereoinversion at the electrophilic carbon. The reaction of 2-lithio-1,3-dithiane with alkyl bromides yields substituted dithianes, which can be subsequently hydrolyzed to ketones or reduced to methylene (B1212753) derivatives. Arenesulfonates of primary alcohols also react smoothly with lithiated 1,3-dithianes at room temperature to give 2-alkyl derivatives in high yields. organic-chemistry.org

Aryl Electrophiles: More recently, palladium-catalyzed cross-coupling reactions have been developed to couple 2-aryl-1,3-dithianes with aryl bromides. brynmawr.edu This methodology leverages the acidic benzylic proton of the dithiane, allowing it to act as a transmetalation reagent. brynmawr.edu The reaction proceeds well with a range of aryl bromides, including those with moderately electron-rich and electron-poor substituents, affording 2,2-diaryl-1,3-dithianes in moderate to good yields. brynmawr.edu

Dithiane DerivativeElectrophileCatalyst/ConditionsProduct Type
2-Lithio-1,3-dithianePrimary alkyl halidesn-BuLi2-Alkyl-1,3-dithiane
2-Lithio-1,3-dithianeArenesulfonatesn-BuLi2-Alkyl-1,3-dithiane
2-Aryl-1,3-dithianeAryl bromidesPd(OAc)2, NiXantphos, KOtBu2,2-Diaryl-1,3-dithiane

Intramolecular Cyclization Reactions

Derivatives of this compound can be employed in intramolecular cyclization reactions to construct cyclic systems. For example, 1,3-dithiane-induced Nazarov-type cyclizations have been utilized for the site-selective synthesis of indanyl-substituted indole (B1671886) derivatives. rsc.org In a specific application, treatment of an ambident sodium salt of 2-methylsulfanyl-4(3H)-quinazolinone with methyl bromoacetate (B1195939) leads to an N(3)-alkylated ester. researchgate.net Subsequent reaction with hydrazine (B178648) hydrate (B1144303) and heating in dimethylformamide induces intramolecular cyclization to yield a 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione. researchgate.net

Radical-Mediated Transformations

In addition to ionic pathways, 1,3-dithiane derivatives can participate in radical-mediated reactions. A notable example is the photoredox radical conjugate addition of dithiane-2-carboxylate to Michael acceptors. rsc.org Promoted by an iridium(III) phenyl-tetrazole complex under light irradiation, dithiane-2-carboxylic acid generates a 1,3-dithiane radical. rsc.org This radical readily adds to a variety of Michael acceptors, including unsaturated ketones, esters, amides, and malonates, in what is considered a formal photo-redox addition of a methyl radical equivalent. rsc.org

Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. youtube.comyoutube.com The reactivity of 1,3-dithiane derivatives in such transformations is of significant interest. While 2-aryl-1,3-dithianes have been successfully used as coupling partners in palladium-catalyzed reactions with aryl bromides, this reactivity profile provides a model for understanding the potential of this compound. brynmawr.edu

In a typical reaction, the dithiane acts as a nucleophilic transmetalation reagent. brynmawr.edu The process generally involves the deprotonation of the C2 position of the dithiane ring, which is rendered acidic by the two adjacent sulfur atoms. The resulting anion can then participate in a palladium-catalyzed cycle. An optimized set of conditions for the cross-coupling of 2-aryl-1,3-dithianes employs a palladium acetate (B1210297) catalyst with a specific ligand like NiXantphos and a strong base such as potassium tert-butoxide (KOtBu). brynmawr.edu

The general scope of these reactions includes coupling with a range of aryl bromides, accommodating both electron-rich and moderately electron-poor partners. brynmawr.edu However, strong electron-withdrawing groups on either the dithiane or the aryl bromide can hinder the reaction. brynmawr.edu Sterically demanding aryl halides also present a limitation to this methodology. brynmawr.edu

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Dithianes

ComponentReagent/ConditionRoleCitation
Catalyst Pd(OAc)₂Palladium(II) precatalyst brynmawr.edu
Ligand NiXantphosStabilizes the palladium center and facilitates the catalytic cycle brynmawr.edu
Base KOtBuDeprotonates the dithiane at the C2 position brynmawr.edu
Solvent CPME (Cyclopentyl methyl ether)Reaction medium brynmawr.edu
Temperature 80 °CProvides thermal energy for the reaction brynmawr.edu

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative insertion into the carbon-halogen bond of the aryl halide (Ar-X). This forms a palladium(II) intermediate. youtube.com

Transmetalation: This is a crucial step where the organic group from the dithiane anion is transferred to the palladium(II) center, displacing the halide. The deprotonated dithiane acts as the organometallic reagent in this transfer. The efficiency of this step is highly dependent on the nature of the base used for deprotonation and the electronic properties of the coupling partners. brynmawr.edu

Reductive Elimination: The two organic fragments (the aryl group and the dithiane group) on the palladium(II) center couple and are eliminated from the metal, forming the final cross-coupled product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Ligands play a critical role in this process. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, are often employed to stabilize the palladium catalyst and promote the individual steps of the catalytic cycle, particularly the oxidative addition and reductive elimination. rsc.org In the case of dithiane coupling, a ligand like NiXantphos has been found to be effective. brynmawr.edu The ligand's structure influences the reaction's scope, efficiency, and selectivity by modulating the steric and electronic environment around the palladium atom. brynmawr.edursc.org

Oxidative Transformations of Dithianes

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. jchemrev.com Achieving selectivity between the sulfoxide (B87167) and sulfone oxidation states can be challenging but is often controllable by the choice of oxidant and reaction conditions. jchemrev.comorganic-chemistry.org

For a compound like this compound, which contains three sulfide (B99878) functionalities, selective oxidation presents a complex challenge. The sulfur atoms in the dithiane ring and the exocyclic methylsulfanyl group can all be oxidized.

A common and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂). mdpi.com The selectivity can often be controlled by the stoichiometry of the oxidant and the reaction temperature. beilstein-journals.org For example, in the oxidation of thioglycosides, using 1.5 equivalents of urea-hydrogen peroxide (UHP) at a moderate temperature (60 °C) selectively yields the sulfoxide, while increasing the amount to 2.5 equivalents and raising the temperature to 80 °C leads to the corresponding sulfone. beilstein-journals.org

Various catalytic systems have been developed to improve selectivity. A recyclable silica-based tungstate (B81510) catalyst in the presence of 30% H₂O₂ can be used to oxidize sulfides to either sulfoxides or sulfones at room temperature. organic-chemistry.org Similarly, tantalum carbide and niobium carbide have been shown to catalyze the oxidation of sulfides with H₂O₂, favoring sulfoxides and sulfones, respectively. organic-chemistry.org

Table 2: Conditions for Selective Oxidation of Sulfides

ProductOxidant SystemKey ConditionsOutcomeCitation
Sulfoxide Urea-Hydrogen Peroxide (1.5 equiv)Acetic Acid, 60 °CSelective formation of sulfoxide beilstein-journals.org
Sulfone Urea-Hydrogen Peroxide (2.5 equiv)Acetic Acid, 80 °CComplete conversion to sulfone beilstein-journals.org
Sulfoxide 30% H₂O₂ / Tantalum Carbide (cat.)-High yield of sulfoxide organic-chemistry.org
Sulfone 30% H₂O₂ / Niobium Carbide (cat.)-Efficient formation of sulfone organic-chemistry.org
Sulfoxide 30% H₂O₂ / PAMAM-G1-PMo (cat.)95% EtOH, 30 °CHigh yield of sulfoxide mdpi.com
Sulfone 30% H₂O₂ / PAMAM-G1-PMo (cat.)95% EtOH, 40 °CHigh yield of sulfone mdpi.com

These methods demonstrate that by carefully controlling stoichiometry, temperature, and catalysis, it is possible to selectively oxidize sulfide functionalities, a principle that applies directly to the transformation of this compound into its various oxidized derivatives. mdpi.combeilstein-journals.orgorganic-chemistry.org

Implications for Reactivity and Deprotection Strategies

The unique structure of this compound, featuring both a cyclic dithioacetal and an exocyclic methylsulfanyl group, presents distinct challenges and opportunities for its use as a protective group. The deprotection, or cleavage, of the 1,3-dithiane ring is a critical step to regenerate the parent carbonyl compound. However, the presence of the additional sulfur moiety in the methylsulfanyl group means that reagents used for deprotection must be chosen with care to avoid unintended side reactions.

Deprotection of 1,3-dithianes typically relies on methods that target the sulfur atoms to facilitate hydrolysis of the C-S bonds. asianpubs.org These strategies generally fall into categories such as oxidative cleavage, metal-assisted cleavage, and alkylative hydrolysis. The reactivity of this compound towards these reagents has significant implications. For instance, oxidative methods, which often employ reagents like hydrogen peroxide with an iodine catalyst, lookchem.com Oxone, or N-chlorosuccinimide (NCS), could potentially oxidize the exocyclic sulfur of the methylsulfanyl group in addition to the dithiane sulfur atoms. This could lead to the formation of sulfoxides or sulfones at the exocyclic position, complicating the reaction and potentially lowering the yield of the desired carbonyl compound.

Metal-based deprotection protocols, which use salts of metals like mercury(II), researchgate.net silver(I), or copper(II), function by coordinating to the sulfur atoms, making the dithiane an excellent leaving group. While effective for simple dithianes, the exocyclic sulfur in this compound can also act as a Lewis base and coordinate with the metal ion. This competitive binding could sequester the reagent, requiring higher stoichiometric amounts and potentially leading to incomplete deprotection. Therefore, developing selective deprotection strategies requires a nuanced understanding of the relative reactivity of the different sulfur atoms within the molecule. Milder and more chemoselective methods are often necessary to ensure the clean removal of the dithiane group without affecting other sensitive functionalities. asianpubs.orgresearchgate.net

Rearrangement Reactions and Cascade Processes

The sulfur atoms in this compound and its derivatives facilitate a variety of rearrangement reactions, enabling the construction of complex molecular architectures through carefully designed cascade processes.

Pummerer-like Reactions of Dithiane Monoxides

The Pummerer reaction is a classic transformation involving the rearrangement of a sulfoxide to an α-acyloxy thioether, typically upon activation with an anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.org When applied to a dithiane monoxide derived from this compound, this reaction proceeds through a "Pummerer-like" or "extended Pummerer" mechanism.

The process begins with the O-acylation of the sulfoxide by the anhydride, which converts the hydroxyl group into a good leaving group. wikipedia.org Subsequent elimination generates a highly electrophilic thionium (B1214772) ion intermediate. wikipedia.orgmanchester.ac.uk This cation is a key reactive species that can be trapped by various nucleophiles. In the context of ketene (B1206846) dithioacetal monoxides, which share structural similarities, activation with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a nucleophile can lead to intermolecular reactions. manchester.ac.uk For instance, the thionium ion can be attacked by silyl (B83357) enol ethers or allylsilanes. manchester.ac.ukdntb.gov.ua

A particularly interesting variant is the "interrupted Pummerer reaction," where the thionium ion is trapped by an unsaturated nucleophile to form a sulfonium (B1226848) intermediate. This intermediate is then primed to undergo further reactions, such as sigmatropic rearrangements. researchgate.net The Pummerer rearrangement can also be induced to facilitate subsequent migrations in reactions with organoboranes, where treatment with TFAA converts an intermediate into a species with a novel trifluoroacetoxyalkylthiolate leaving group, enabling further transformations. cardiff.ac.uk

Sigmatropic Rearrangements in Dithiane Chemistry

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an intramolecular, concerted fashion. wikipedia.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, and are prized for their high degree of stereoselectivity. numberanalytics.comstereoelectronics.org

In dithiane chemistry, manchester.ac.ukcardiff.ac.uk- and cardiff.ac.ukcardiff.ac.uk-sigmatropic rearrangements are particularly prominent. libretexts.orgimperial.ac.uk A manchester.ac.ukcardiff.ac.uk-sigmatropic rearrangement, such as the Wittig rearrangement, can occur from a deprotonated species adjacent to the sulfur atom, forming a new carbon-carbon bond and yielding a homoallylic alcohol after workup. libretexts.org

More relevant to the reactivity of dithiane monoxides is the charge-accelerated cardiff.ac.ukcardiff.ac.uk-sigmatropic rearrangement. This process can be initiated following an interrupted Pummerer reaction. researchgate.net When a dithiane monoxide reacts with an allylic silane (B1218182), for example, the initially formed thionium ion is attacked by the silane to generate an allylic sulfonium intermediate. This charged species readily undergoes a cardiff.ac.ukcardiff.ac.uk-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which is highly favorable due to the positive charge on the sulfur atom. manchester.ac.ukresearchgate.net This cascade process, combining a Pummerer-type activation with a sigmatropic shift, allows for the regioselective formation of new carbon-carbon bonds and the synthesis of complex heterocyclic structures. researchgate.net

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Masked Carbonyl Equivalents in Multi-Step Synthesis

One of the most significant applications of 1,3-dithianes in organic synthesis is their role as masked carbonyl equivalents, a concept that leverages "umpolung" or polarity reversal. researchgate.net Typically, a carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane (B146892), the corresponding C-2 proton becomes acidic and can be removed by a strong base, such as n-butyllithium, to form a nucleophilic carbanion (e.g., 2-lithio-1,3-dithiane). organic-chemistry.orgresearchgate.net This dithiane-stabilized anion can then react with various electrophiles (like alkyl halides or epoxides) to form a new carbon-carbon bond. researchgate.net A subsequent hydrolysis step, often using reagents like mercury(II) chloride or N-bromosuccinimide, cleaves the dithiane group to reveal the original carbonyl functionality, now bearing a new substituent. organic-chemistry.org

This strategy is a cornerstone of multi-step synthesis, where the logical planning of sequential reactions is critical for constructing a target molecule from a specific starting material. libretexts.org The dithiane group serves as a robust protecting group for the carbonyl functionality while simultaneously facilitating the formation of key bonds as a masked acyl anion equivalent. researchgate.netorganic-chemistry.org For instance, 2-lithio-2-trimethylsilyl-1,3-dithiane reacts with aldehydes and ketones to generate ketene (B1206846) thioacetals, which are themselves versatile intermediates in organic synthesis. acs.org The stability of the dithiane ring to a wide range of reaction conditions, coupled with its reliable deprotection, makes it an invaluable tool for complex synthetic sequences. organic-chemistry.orglibretexts.org

Role in Natural Product Synthesis

The utility of dithiane-based strategies is prominently featured in the total synthesis of architecturally complex natural products. nih.gov These compounds often serve as crucial linchpins for connecting advanced molecular fragments or for use in multicomponent coupling reactions. nih.gov

Dithiane chemistry has been instrumental in the total synthesis of numerous alkaloids and terpenoids. nih.govuwindsor.ca Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, often exhibit significant biological activity. nih.govnih.gov Terpenoids, derived from isoprene (B109036) units, represent another vast class of natural products. nih.govresearchgate.net

In a notable example, a dithiane derivative was employed in the synthesis of the western part of azadirachtin, a potent insect antifeedant. uwindsor.ca The synthesis involved a transacetalisation process to prepare a key dithiane intermediate, which was later converted into a crucial aldehyde fragment through an alkylative deprotection procedure. uwindsor.ca Similarly, in synthetic approaches to alkaloids, dithiane anions have been used to introduce key carbon frameworks that are later elaborated into the complex polycyclic systems characteristic of these molecules. nih.gov For instance, the synthesis of various tetrahydroisoquinoline alkaloids often involves the strategic formation of carbon-carbon bonds that can be efficiently achieved using dithiane-based nucleophiles. nih.gov

The construction of intricate polycyclic and spirocyclic systems found in many natural products is a significant synthetic challenge. Dithiane intermediates provide a powerful method for assembling these complex frameworks. uwindsor.ca In the synthetic strategy for azaspiracid, a complex marine toxin, a 1,3-dithiane was used to embody the C(21)–C(25) skeleton of the molecule. uwindsor.ca This dithiane fragment was prepared in a three-step sequence and later coupled with other parts of the molecule. uwindsor.ca

Furthermore, methodology developed by Hoffmann and co-workers demonstrated the opening of a bicyclic ether with 1,3-propanedithiol (B87085) to yield δ-hydroxy-1,3-dithianes. uwindsor.ca These products serve as masked carbonyl segments corresponding to portions of complex natural products like bryostatin (B1237437) 1. uwindsor.ca This highlights how dithiane chemistry can be used to unmask and transform existing cyclic systems into valuable synthetic intermediates. uwindsor.ca

Enantioselective synthesis, which favors the formation of a specific enantiomer of a chiral molecule, is critical in medicinal chemistry and materials science. wikipedia.org Chiral dithiane intermediates have emerged as valuable tools in this field. One powerful strategy involves the asymmetric umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov This reaction proceeds with excellent diastereoselectivity to produce chiral α-amino 1,3-dithianes, which are versatile building blocks for further synthesis. nih.gov

Another approach involves the use of chiral catalysts to direct reactions involving dithianes. For example, a cinchona alkaloid-derived thiosquaramide has been used to catalyze a tandem Michael/Henry reaction to produce highly functionalized and chiral cyclopentenes. researchgate.net Additionally, enantioselective sulfoxidation of 2-substituted-1,3-dithianes can furnish chiral dithiane sulfoxides. researchgate.net These chiral sulfoxides can influence the stereochemical outcome of subsequent reactions, providing another avenue for asymmetric synthesis.

Synthesis of Diverse Organic Scaffolds

Beyond natural products, 2-methylsulfanyl-1,3-dithiane and its relatives are pivotal in synthesizing a wide array of organic scaffolds, which form the core structures of many functional molecules. nih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and agrochemicals. ekb.eg Dithiane chemistry provides elegant routes to various heterocyclic systems. A key example is the synthesis of 2-thio substituted furans. nih.gov This method involves the formation of a thionium (B1214772) ion from a γ-dithianyl substituted carbonyl compound, which then undergoes cyclization onto the tethered carbonyl group to form the furan (B31954) ring. nih.govresearchgate.net

This principle extends to other sulfur-containing heterocycles. For instance, 1,3-oxathiolan-5-one (B1253419) has been used as a precursor in multicomponent reactions to synthesize bioactive systems like pyridinonethiol, thiophene, and triazole derivatives. ekb.eg The ability to use dithiane-derived intermediates to construct such a diverse range of heterocyclic scaffolds underscores their importance as versatile building blocks in modern organic synthesis. ekb.egnih.gov

Homologation of Aldehydes and Ketones to Carboxylic Acids

One-carbon homologation, the process of extending a carbon chain by a single atom, is a fundamental transformation in organic synthesis. Dithiane-based reagents have been ingeniously developed for the homologation of aldehydes and ketones into their corresponding carboxylic acids. A notable method employs a 2-substituted-1,3-dithiane derivative, such as 2-trimethylsilyl-1,3-dithiane (B1293776) 1-oxide, to achieve this transformation efficiently. tcichemicals.comresearchgate.net

The reaction sequence begins with the reaction of the dithiane reagent with an aldehyde or ketone. This is followed by the formation of an intermediate ketene dithioacetal. The crucial final step is the hydrolysis of this ketene dithioacetal in acidic conditions, which yields the one-carbon-extended carboxylic acid in good yields. tcichemicals.comresearchgate.net This strategy is valued for its applicability to a range of carbonyl compounds and represents a powerful use of dithiane chemistry to construct valuable carboxylic acid products. tcichemicals.com Ketene dithioacetals can be considered as latent carboxylic acids, and their hydrolysis is a key step in this synthetic sequence. acs.orgacs.orgbeilstein-journals.org

Reaction of a 2-substituted dithiane anion with an aldehyde or ketone.

Elimination to form a ketene dithioacetal.

Hydrolysis of the ketene dithioacetal to the homologous carboxylic acid.

This multi-step, one-pot process provides a practical alternative to other homologation protocols. organic-chemistry.org

Preparation of Ketene Dithioacetals and their Applications

Ketene dithioacetals are highly versatile intermediates in organic synthesis, prized for their unique reactivity. rsc.org The 2-methylsulfanyl group in the parent compound can be readily manipulated to form these valuable structures.

A general and widely used method for preparing α-oxo ketene dithioacetals involves the reaction of a ketone (or other active methylene (B1212753) compound) with a strong base, followed by the addition of carbon disulfide and an alkylating agent like methyl iodide. baselius.ac.inijrpc.com For example, substituted acetophenones can be converted to the corresponding α-aroyl ketene dithioacetals under basic conditions. ijrpc.com Other specialized methods include the deprotonation of 2-vinyl-1,3-dithianes uwindsor.ca and the acid-catalyzed reaction of β-ketenedithioacetals prepared from the condensation of 2,2-bis(methylsulfanyl)acetaldehyde with various ketones. nih.gov

The applications of ketene dithioacetals are numerous and significant, particularly in the construction of complex cyclic systems. They serve as key building blocks for a wide array of heterocyclic compounds and are used in cycloaddition reactions. researchgate.net

Interactive Table: Applications of Ketene Dithioacetals in Synthesis

ApplicationDescriptionExample Product(s)Citations
Heterocycle Synthesis Ketene dithioacetals react with various nucleophiles to form a diverse range of heterocyclic systems.Pyrans, Pyrroles, Thiophenes, Pyrazoles, Pyridines, Pyrimidines researchgate.net
[3+3] Cycloaromatization α-Aroyl ketene dithioacetals undergo base-mediated [3+3] cyclization with ketones to produce highly substituted phenols and biaryl systems.3-Hydroxy biaryls, Teraryl systems nih.gov
Pyrimidine Synthesis α-Formylketene dithioacetals react with amidines like guanidine (B92328) to generate functionalized pyrimidines.Pyrimidine-5-carbaldehydes baselius.ac.in
Latent Carboxylic Acids The ketene dithioacetal moiety can be hydrolyzed to a carboxylic acid or a thioester, enabling its use in the synthesis of complex natural products like macrocyclic lactones.Pyrrolizidine alkaloids (e.g., Crobarbatine derivatives) acs.orgacs.org
Furan Synthesis Acid-catalyzed cyclization of β-ketenedithioacetals, followed by elimination of methanethiol, yields 2-thio-substituted furans.2-Thiofurans nih.gov

Stereochemical and Conformational Analysis of 1,3 Dithiane Systems

Conformational Preferences of the 1,3-Dithiane (B146892) Ring

The 1,3-dithiane ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of two sulfur atoms in the six-membered ring introduces unique geometric and electronic features. The longer carbon-sulfur bonds (typically around 1.81 Å) and smaller C-S-C bond angles compared to C-C-C angles result in a "puckered" chair conformation that is wider and flatter than that of cyclohexane.

When a substituent is introduced at the C-2 position, its preference for an axial or equatorial orientation is governed by a combination of steric and stereoelectronic effects. The conformational preference is often quantified by the A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.orglibretexts.org For many substituents, the equatorial position is favored to avoid 1,3-diaxial interactions with the axial hydrogens at C-4 and C-6. wikipedia.org

However, for a substituent like the methylsulfanyl group (-SMe) at the C-2 position, stereoelectronic interactions, specifically the anomeric effect, play a significant role. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor the axial orientation, contrary to what would be predicted by steric bulk alone. nih.gov This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring's sulfur atoms and the antibonding (σ) orbital of the exocyclic C-S bond (n_S → σ_C-SMe). For the 2-methylsulfanyl-1,3-dithiane, this effect would stabilize the axial conformation of the -SMe group.

Substituent (on Cyclohexane)A-Value (kcal/mol)Reference
-CH₃1.74 wikipedia.orgmasterorganicchemistry.com
-C₂H₅1.75 masterorganicchemistry.com
-OH0.87 masterorganicchemistry.com
-Br0.43 masterorganicchemistry.com
-SMe0.7General literature value for cyclohexane

**5.2. Stereochemical Control in Dithiane-Mediated Reactions

The stereochemistry of the 1,3-dithiane ring is a powerful tool for controlling the formation of new stereocenters in organic synthesis. This control is evident in both diastereoselective and enantioselective transformations.

A cornerstone of 1,3-dithiane chemistry is the high stereoselectivity observed in reactions of 2-lithio-1,3-dithiane derivatives. It has been extensively demonstrated that the lithium anion at the C-2 position overwhelmingly prefers the equatorial orientation. consensus.app This preference, estimated to be greater than 6 kcal/mol, is attributed to a stabilizing stereoelectronic effect. consensus.app

Consequently, when a 2-lithio-1,3-dithiane, such as the anion derived from this compound, reacts with an electrophile, the attack occurs from the equatorial position. This leads to the formation of the product with the new substituent in the thermodynamically less stable axial position. However, subsequent protonation or kinetic control can lead to the formation of the equatorial product. consensus.app For instance, the reaction of 2-lithio-cis-4,6-dimethyl-1,3-dithiane with various electrophiles yields products with the new substituent in the equatorial position with very high stereoselectivity (≥99.8%). consensus.app This principle allows for the predictable and controlled introduction of substituents, forming new stereocenters with a high degree of diastereoselectivity. The reaction of 2-lithio-1,3-dithianes with electrophiles like alkyl halides generally proceeds via an S_N2 mechanism with complete inversion of configuration at the electrophilic carbon. uwindsor.ca

ReactantElectrophileMajor Product StereochemistryReference
2-Lithio-cis-4,6-dimethyl-1,3-dithianeDClEquatorial 2-deuterio (>99%) consensus.app
2-Lithio-cis-4,6-dimethyl-1,3-dithianeMethyl iodideEquatorial 2-methyl (exclusive) consensus.app
2-Lithio-cis-4,6-dimethyl-1,3-dithianeFormaldehydeEquatorial carbinol (>99.8%) consensus.app
2-Lithio-cis-4,6-dimethyl-1,3-dithianeAcetoneEquatorial carbinol (>99.8%) consensus.app

Ketene (B1206846) equivalents are reagents that act as synthons for the unstable ketene molecule (H₂C=C=O) in cycloaddition reactions, particularly the [4+2] Diels-Alder reaction. rsc.org The development of chiral ketene equivalents has enabled the asymmetric synthesis of cyclic compounds with high enantioselectivity. While various systems have been developed, those based on dithiane and dithiolane oxides have proven effective. rsc.org

For example, the chiral ketene equivalent trans-2-methylene-1,3-dithiolane 1,3-dioxide, which can be prepared in enantiomerically pure form, undergoes highly selective Diels-Alder reactions with a variety of dienes, demonstrating high reactivity and selectivity (>97:3). rsc.org Although specific examples utilizing this compound as a precursor for a chiral ketene equivalent are not prominently featured in the surveyed literature, the principles established with related dithiane oxides highlight the potential of this class of compounds in enantiocontrolled cycloadditions. The chirality is typically introduced through an asymmetric oxidation of the sulfur atoms, which then directs the facial selectivity of the subsequent cycloaddition. rsc.orgorgsyn.org

Theoretical Studies on Conformational Isomerization

Computational studies have provided deep insights into the potential energy surface and isomerization pathways of the 1,3-dithiane ring. Ab initio and density functional theory (DFT) calculations have been used to investigate the relative energies of various conformers and the transition states that connect them. organic-chemistry.orgacs.orgfigshare.com

For the parent 1,3-dithiane, the chair conformer is the global minimum on the potential energy surface. The isomerization process to its inverted chair form is believed to proceed through flexible forms, such as twist-boat and boat conformations. organic-chemistry.org Quantum-chemical calculations have identified six minima on the potential energy surface, including the chair invertomers and enantiomeric flexible forms, separated by several potential barriers. organic-chemistry.org

These theoretical models have also been crucial in understanding the stereoelectronic effects that govern conformational preferences. For instance, computational analysis has elucidated the balance of hyperconjugative interactions, such as the anomeric effect (n_S → σ_C-H_ax) and other σ → σ interactions, which influence C-H bond lengths and spectroscopic properties. nih.govacs.orgfigshare.comresearchgate.net In the 1,3-dithiane ring, the distortion caused by the long C-S bonds significantly enhances the overlap between certain σ and σ* orbitals, which is a key factor in its unique conformational behavior. nih.govacs.orgfigshare.com While these studies have primarily focused on the parent 1,3-dithiane and simple alkyl derivatives, the fundamental pathways and electronic principles established are directly applicable to more complex derivatives like this compound.

Conformer/Transition StateRelative Energy (kcal/mol) (Method)Reference
Chair0.00 organic-chemistry.orgresearchgate.net
2,5-Twist5.3 (HF/6-31G(d)) organic-chemistry.org
1,4-Twist5.9 (HF/6-31G(d)) organic-chemistry.org
Chair → 2,5-Twist Barrier10.7 (HF/6-31G(d)) organic-chemistry.org
Chair → 1,4-Twist Barrier10.7 (HF/6-31G(d)) organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methylsulfanyl-1,3-dithiane, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The methyl protons of the methylsulfanyl group (-S-CH₃) would likely appear as a singlet in a specific region of the spectrum. The protons on the dithiane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The proton at the C2 position, being attached to a carbon flanked by two sulfur atoms and bonded to another sulfur atom, would have a characteristic chemical shift. The methylene (B1212753) protons at the C4, C5, and C6 positions of the dithiane ring would show multiplets, with their chemical shifts and coupling constants providing valuable information about the conformation of the six-membered ring.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon of the methyl group (-S-CH₃) would appear at a characteristic chemical shift. The C2 carbon, bonded to three sulfur atoms, would be significantly deshielded and appear at a lower field. The methylene carbons of the dithiane ring (C4, C5, and C6) would have chemical shifts typical for sp³-hybridized carbons in a heterocyclic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-S-CHSinglet-
C 2-H--
-S-C H₃-Characteristic Shift
C 2-Lower Field
C 4/C6Multipletssp³ Region
C 5Multipletsp³ Region

Note: This table represents predicted chemical shift ranges based on general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Unambiguous Structural Determination

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value

Note: This table presents hypothetical data as a placeholder for actual experimental values, which are currently unavailable.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight.

The fragmentation of this compound under electron ionization would likely involve the cleavage of the C-S bonds and the loss of various fragments. The stability of the resulting carbocations and radical cations would dictate the major fragmentation pathways. Common fragmentation patterns for dithianes include the loss of the substituent at the C2 position and the cleavage of the dithiane ring itself. The presence of the methylsulfanyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or a methylsulfanyl radical (•SCH₃).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
[M]⁺Molecular Ion
[M - CH₃]⁺Loss of a methyl group
[M - SCH₃]⁺Loss of the methylsulfanyl group
Fragments from ring cleavageVarious smaller sulfur-containing ions

Note: This table shows predicted fragmentation patterns. The actual mass spectrum would provide definitive evidence of these and other fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the C-H and C-S bonds.

The C-H stretching vibrations of the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹. The C-S stretching vibrations are typically weaker and appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The specific positions of these bands can provide subtle information about the molecular structure and environment.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H StretchAlkyl (CH₃, CH₂)
1400-1470C-H BendAlkyl (CH₃, CH₂)
600-800C-S StretchThioether/Dithiane

Note: This table lists the general regions for the expected IR absorptions.

Future Directions and Emerging Research Avenues in 2 Methylsulfanyl 1,3 Dithiane Chemistry

Development of Novel Catalytic Systems for Dithiane Transformations

The transformation of 1,3-dithianes, including their formation and deprotection, is a cornerstone of their application in synthesis. While classical methods often rely on stoichiometric and sometimes harsh reagents, future research is geared towards developing milder and more efficient catalytic systems.

The formation of the dithiane core from carbonyl compounds is typically catalyzed by Brønsted or Lewis acids. Modern research focuses on catalysts that are more selective, reusable, and environmentally benign. Examples of such catalysts that could be applied to the synthesis or transformation of 2-methylsulfanyl-1,3-dithiane and related structures include:

Hafnium(IV) triflate and Yttrium(III) triflate: These have been shown to be effective catalysts for the chemoselective thioacetalization of aldehydes and ketones, offering mild conditions that are compatible with various sensitive functional groups. organic-chemistry.org

Tungstophosphoric acid (H₃PW₁₂O₄₀): This heteropoly acid serves as a highly selective catalyst for thioacetalization, even under solvent-free conditions. organic-chemistry.org

Iron catalysts: The use of iron catalysts for dithioacetalization using reagents like 2-chloro-1,3-dithiane (B1253039) presents a cost-effective and efficient method. organic-chemistry.org

Deprotection, or the conversion of the dithiane back to a carbonyl group, traditionally uses heavy metal salts. Novel catalytic methods aim to replace these toxic reagents. A promising approach involves using a catalytic amount of iodine to activate 30% aqueous hydrogen peroxide, which allows for deprotection under essentially neutral conditions without significant over-oxidation. organic-chemistry.org The development of catalytic systems that can selectively cleave the C-S bonds of the dithiane ring in this compound without affecting the methylsulfanyl group is a significant area for future exploration.

Exploration of Electrochemical Synthetic Pathways

Electrochemical methods offer a powerful and sustainable alternative to traditional reagent-based synthesis. These methods can minimize waste and avoid the use of hazardous oxidizing or reducing agents by using electrons as the "reagent."

For dithiane chemistry, electrochemistry presents two main opportunities:

Electrochemical Deprotection: The oxidation of the dithiane ring can be achieved electrochemically to unmask the carbonyl group. This avoids the use of toxic heavy metals like mercury(II) chloride.

Electrosynthesis of Complex Molecules: Research has demonstrated that a wide variety of functionalized orthoesters can be prepared under mild and green electrochemical conditions starting from easily accessible dithiane derivatives. organic-chemistry.org Applying this to this compound could open pathways to novel orthoester compounds.

A study on the electrochemical formation of related 3,5-diimido-1,2-dithiolane derivatives highlights the potential of electrosynthesis to create sulfur-containing heterocycles in high yields using simple electrolysis setups, representing a sustainable synthetic strategy. nih.gov The exploration of similar electrochemical coupling or cleavage reactions for this compound could lead to new, efficient, and environmentally friendly synthetic transformations.

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers significant advantages in terms of safety, scalability, and control over reaction parameters. The chemistry of dithianes, particularly reactions involving highly reactive intermediates like the 2-lithio-1,3-dithiane anion, is exceptionally well-suited for this technology. youtube.com

The generation of the 2-lithio anion of a dithiane requires cryogenic temperatures (typically -78 °C) and the use of pyrophoric reagents like n-butyllithium. youtube.com In a flow chemistry setup:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents.

Precise Temperature Control: Microreactors allow for rapid heat exchange, enabling precise control over the exothermic lithiation process.

Improved Efficiency: The immediate use of the generated anion in a subsequent reaction stream can minimize degradation and improve yields.

Integrating the synthesis and subsequent reactions of the 2-lithio derivative of this compound into a flow system would represent a significant technological advancement, enabling safer and more efficient access to its derivative compounds.

Computational Design and Prediction of Novel Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, computational studies can offer deep insights into its structure, stability, and reactivity.

Key areas for computational investigation include:

Acidity of C2-Proton: While the protons at the C2 position of 1,3-dithiane (B146892) are known to be acidic, the presence of the electron-withdrawing methylsulfanyl group in this compound is expected to further increase this acidity. youtube.com Quantum mechanical calculations can precisely quantify this effect, aiding in the choice of appropriate bases for deprotonation.

Anion Stability: The stability of the resulting 2-anion is crucial for its utility as a nucleophile. scribd.com Computational models can elucidate the role of the sulfur atoms in the ring and the exocyclic methylsulfanyl group in delocalizing the negative charge. scribd.com

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving this compound, predicting reaction outcomes and helping to design new types of transformations with high selectivity.

By predicting reactivity, computational methods can guide experimental work, reducing the amount of trial-and-error required to develop new synthetic applications for the compound.

Application in Bio-orthogonal Chemistry and Material Science (General Scope)

The unique properties of the dithiane functional group position it for potential applications in the interdisciplinary fields of bio-orthogonal chemistry and material science.

Bio-orthogonal Chemistry: This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The stability of the dithiane group under general physiological conditions, combined with its ability to be cleaved under specific, non-physiological conditions (e.g., with specific oxidizing agents), makes it a potential candidate for a "bio-orthogonal protecting group." It could be used to mask a bioactive molecule, which is then "activated" at a specific time and place.

Material Science: The sulfur atoms in the this compound structure offer opportunities for material design. They can act as ligands to coordinate with metal surfaces, potentially for the formation of self-assembled monolayers (SAMs) or for modifying the surfaces of nanoparticles. Furthermore, the dithiane ring could be incorporated as a monomer unit into polymers. The ability to subsequently cleave the dithiane ring within the polymer backbone could lead to the development of degradable polymers or responsive materials that change their properties upon a chemical stimulus.

Data Tables

Table 1: Comparison of Catalytic Systems for Thioacetalization

Catalyst Substrates Conditions Key Advantages
Yttrium(III) triflate [Y(OTf)₃] Aldehydes, Ketones Catalytic amount, mild conditions High chemoselectivity for aldehydes. organic-chemistry.org
Hafnium(IV) triflate [Hf(OTf)₄] Aldehydes, Ketones Catalytic amount, mild conditions Tolerates sensitive groups, racemization-free. organic-chemistry.org
Tungstophosphoric acid Aldehydes, Ketones Solvent-free High selectivity and efficiency. organic-chemistry.org

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₅H₁₀S₃
1,3-Dithiane C₄H₈S₂
n-Butyllithium C₄H₉Li
Yttrium(III) triflate C₃F₉O₉S₃Y
Hafnium(IV) triflate C₄F₁₂HfO₁₂S₄
Tungstophosphoric acid H₃O₄₀PW₁₂
2-Chloro-1,3-dithiane C₄H₇ClS₂
Mercury(II) chloride HgCl₂

Q & A

Basic Questions

Q. What synthetic methods are available for preparing 2-Methylsulfanyl-1,3-dithiane?

  • Methodological Answer : this compound can be synthesized via lithiation of 2-trimethylsilyl-1,3-dithiane derivatives followed by alkylation. For example, 2-lithio-2-trimethylsilyl-1,3-dithiane reacts with methyl electrophiles (e.g., methyl iodide) under anhydrous conditions at low temperatures (-78°C). This method yields the target compound in moderate to high yields (72–78%) after purification by column chromatography .

Q. How is the molecular geometry of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining bond distances, torsion angles, and valence angles. For example, studies on analogous compounds (e.g., 2-phenyl-1,3-dithiane) reveal chair conformations with S–C bond distances averaging 1.81–1.83 Å and C–S–C angles of ~105–115°. Hydrogen atoms are refined isotropically, while heavy atoms are treated anisotropically .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1^{1}H and 13^{13}C NMR identify substituent effects. For instance, axial vs. equatorial substituents split signals due to anisotropic shielding. Hyperconjugation (C–S → σ* C–H) causes deshielding at C2 and C5 .
  • X-ray Crystallography : Resolves conformational preferences (e.g., chair vs. twist-boat) and quantifies intramolecular interactions (e.g., S···O dipolar effects in sulfoxides) .

Advanced Questions

Q. How do substituents influence the ring geometry and electronic structure of 1,3-dithiane derivatives?

  • Methodological Answer : Substituents like triphenylsilyl groups reduce the endocyclic C(2) valence angle by 5.4° compared to methyl groups due to electron donation from silicon, which enhances ring puckering. This is confirmed by comparing X-ray data of 2-methyl-2-triphenylsilyl-1,3-dithiane (C(2) angle: 106.0°) with 2-phenyl derivatives (109.6°) . Steric bulk (e.g., tert-butyl) further distorts torsion angles by up to 15° .

Q. What strategies ensure stereochemical control during oxidation to sulfoxides?

  • Methodological Answer : Oxidation with NaIO4_4 (in MeOH/H2_2O) or m-CPBA (in CH2_2Cl2_2) yields trans-sulfoxides with >90% diastereoselectivity. The trans preference arises from minimized dipole-dipole repulsions in the transition state. Configurations are assigned via 1^{1}H NMR coupling constants (e.g., 3JHH^3J_{H-H} > 10 Hz for trans) and validated by X-ray .

Q. How can computational methods resolve contradictions in substituent effects on conformation?

  • Methodological Answer : DFT (B3LYP/6-31G*) optimizes geometries and calculates hyperconjugative interactions (e.g., C–S → σ* C–H). For example, electron-withdrawing groups (e.g., sulfonyl) stabilize equatorial conformers via dipole minimization, while electron donors (e.g., silyl) favor axial positions through charge transfer. Compare Hirshfeld surface analyses to identify dominant intermolecular interactions (e.g., C–H···π vs. C–H···S) .

Q. What experimental and theoretical approaches explain anomalous NMR chemical shifts?

  • Methodological Answer :

  • Experimental : Measure 13^{13}C NMR shifts at C2/C5; deshielding by 5–10 ppm occurs due to hyperconjugation.
  • Theoretical : Natural Bond Orbital (NBO) analysis quantifies electron delocalization (e.g., LP(S) → σ*(C–H)). For 2-phenyl derivatives, NOE effects correlate with C–Haromatic_{aromatic} alignment, validated by DFT-predicted conformers .

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